molecular formula C6H15NO B2632364 5-Methoxypentan-1-amine CAS No. 71259-63-7

5-Methoxypentan-1-amine

Cat. No.: B2632364
CAS No.: 71259-63-7
M. Wt: 117.192
InChI Key: DMRHQYSRQGGRCK-UHFFFAOYSA-N
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Description

5-Methoxypentan-1-amine: is an organic compound with the molecular formula C6H15NO . It is a primary amine with a methoxy group attached to the fifth carbon of the pentane chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypentan-1-amine typically involves the reaction of 5-methoxypentanal with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxypentan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of amine-containing compounds on biological systems. It may also be used in the synthesis of biologically active molecules .

Medicine: Its structural features make it a valuable intermediate in medicinal chemistry .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-Methoxypentan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The methoxy group may also contribute to the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 5-Methoxypentan-1-amine is unique due to its specific structural features, including the position of the methoxy and amine groups. These features influence its reactivity and applications in various fields, making it distinct from other similar compounds .

Properties

IUPAC Name

5-methoxypentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-8-6-4-2-3-5-7/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRHQYSRQGGRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71259-63-7
Record name 5-methoxypentan-1-amine
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